molecular formula C21H21F7N2O3S B1256997 Hsd-016 CAS No. 946396-92-5

Hsd-016

Cat. No.: B1256997
CAS No.: 946396-92-5
M. Wt: 514.5 g/mol
InChI Key: ZWASRJHIEFYJGL-BFUOFWGJSA-N
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Description

HSD-016 is a small-molecule drug that specifically targets 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Clinical data suggest that inhibiting 11β-HSD1 could be beneficial for managing type 2 diabetes and related metabolic conditions .

Preparation Methods

The synthesis of HSD-016 involves several key steps. Notably, a chiral tertiary alcohol is asymmetrically synthesized using Sharpless dihydroxylation, followed by epoxide formation and mild reduction. This scalable route ensures the production of multikilogram quantities necessary for clinical studies .

Chemical Reactions Analysis

HSD-016 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. The major products formed from these reactions contribute to its pharmacological effects.

Scientific Research Applications

HSD-016 has garnered interest in multiple scientific fields:

    Biology: Investigations focus on its impact on cellular processes and signaling pathways.

    Medicine: Clinical trials evaluate its efficacy in managing type 2 diabetes.

    Industry: this compound’s industrial applications are still unfolding, but its potential as a therapeutic agent remains promising.

Mechanism of Action

HSD-016 exerts its effects by inhibiting 11β-HSD1. By blocking the conversion of cortisone to cortisol, it modulates glucocorticoid signaling pathways. These pathways are implicated in diabetes, inflammation, and metabolic syndrome.

Comparison with Similar Compounds

While HSD-016 stands out as a potent and selective 11β-HSD1 inhibitor, other related compounds exist. its unique properties make it a promising candidate for further exploration.

Properties

CAS No.

946396-92-5

Molecular Formula

C21H21F7N2O3S

Molecular Weight

514.5 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol

InChI

InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1

InChI Key

ZWASRJHIEFYJGL-BFUOFWGJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

946396-92-5

Synonyms

(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol
HSD-016

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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